molecular formula C19H15N3O7S2 B11680687 (5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11680687
M. Wt: 461.5 g/mol
InChI Key: LGCMVDLTQWHUBD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core, a dinitrophenoxy group, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the dinitrophenoxy and methoxyphenyl groups. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thiourea with an α-haloketone under basic conditions.

    Introduction of the Dinitrophenoxy Group: This step might involve a nucleophilic aromatic substitution reaction where a dinitrophenol reacts with a halogenated intermediate.

    Methoxyphenyl Group Addition: This could be introduced via a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: The nitro groups in the dinitrophenoxy moiety can be reduced to amines under appropriate conditions.

    Substitution: The methoxy group can be substituted by other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Strong nucleophiles like alkoxides or amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Studies might focus on its potential as an antimicrobial or anticancer agent, given the presence of the dinitrophenoxy and thiazolidinone moieties, which are known for their biological activities.

Medicine

Industry

Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with thiazolidinone cores can inhibit enzymes by binding to their active sites, while dinitrophenoxy groups can interact with cellular membranes or proteins, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-THIONE

Uniqueness

The unique combination of the dinitrophenoxy and methoxyphenyl groups with the thiazolidinone core in this compound might confer specific biological activities that are not present in similar compounds. This uniqueness can be leveraged in the development of new drugs or materials with tailored properties.

Properties

Molecular Formula

C19H15N3O7S2

Molecular Weight

461.5 g/mol

IUPAC Name

(5E)-5-[[2-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15N3O7S2/c1-3-20-18(23)16(31-19(20)30)9-11-5-4-6-15(28-2)17(11)29-14-8-7-12(21(24)25)10-13(14)22(26)27/h4-10H,3H2,1-2H3/b16-9+

InChI Key

LGCMVDLTQWHUBD-CXUHLZMHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.